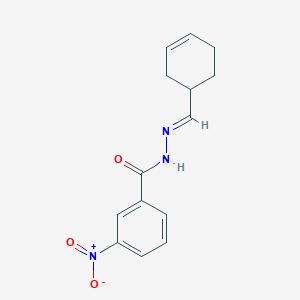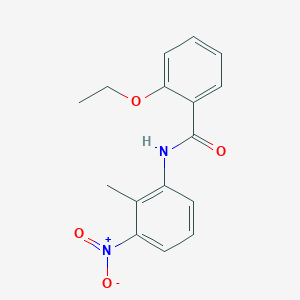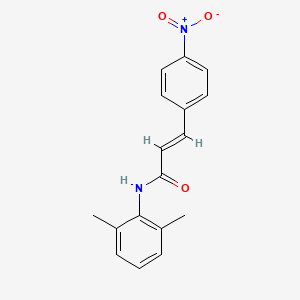
2-naphthyl 3-(4-methoxyphenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-naphthyl 3-(4-methoxyphenyl)acrylate, also known as NMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NMA is a derivative of cinnamic acid, which is widely used in the production of fragrances, flavors, and pharmaceuticals. NMA has a unique structure that makes it an attractive candidate for drug design and synthesis.
作用機序
The mechanism of action of 2-naphthyl 3-(4-methoxyphenyl)acrylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in various cellular processes. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes and metabolic pathways.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile and is generally well-tolerated in animal models. This compound has been shown to have a moderate inhibitory effect on cytochrome P450 enzymes, which are involved in the metabolism of many drugs. This compound has also been found to have a moderate inhibitory effect on monoamine oxidase, which is involved in the metabolism of neurotransmitters.
実験室実験の利点と制限
2-naphthyl 3-(4-methoxyphenyl)acrylate has several advantages as a research tool, including its high purity, low toxicity, and unique structure. However, this compound also has some limitations, including its limited solubility in water and some organic solvents. This compound can also be difficult to handle due to its sensitivity to air and light.
将来の方向性
There are several future directions for research on 2-naphthyl 3-(4-methoxyphenyl)acrylate, including:
1. Investigation of the structure-activity relationship of this compound and its derivatives to identify new compounds with improved biological activity.
2. Development of new synthetic methods for this compound and its derivatives to facilitate their production on a larger scale.
3. Evaluation of the potential of this compound and its derivatives as photosensitizers in photodynamic therapy.
4. Investigation of the potential of this compound and its derivatives as antimicrobial agents for the treatment of infectious diseases.
5. Exploration of the potential of this compound and its derivatives as molecular probes for studying biological processes.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields. This compound has been extensively studied for its biological activities and has shown promise as a drug candidate and research tool. Further research is needed to fully understand the mechanism of action of this compound and its derivatives and to explore their potential applications in different fields.
合成法
2-naphthyl 3-(4-methoxyphenyl)acrylate can be synthesized through the Knoevenagel condensation reaction between 2-naphthyl aldehyde and 4-methoxyphenylacetic acid under basic conditions. The reaction yields this compound as a yellow crystalline solid with a melting point of 123-124°C. The purity of this compound can be further improved through recrystallization from a suitable solvent.
科学的研究の応用
2-naphthyl 3-(4-methoxyphenyl)acrylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been found to exhibit a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties. This compound has also been investigated for its potential as a photosensitizer in photodynamic therapy, which is a promising cancer treatment modality.
特性
IUPAC Name |
naphthalen-2-yl (E)-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-22-18-10-6-15(7-11-18)8-13-20(21)23-19-12-9-16-4-2-3-5-17(16)14-19/h2-14H,1H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSDMMHLFMQBQZ-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethoxy-6-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5796344.png)
![2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5796357.png)


![4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B5796387.png)
![6-(2-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5796397.png)

![4-(1-azepanyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5796405.png)
![3-[3-(dimethylamino)-2-propen-1-ylidene]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5796409.png)
![1-(difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B5796420.png)


